2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a benzothieno-pyrimidinone derivative characterized by a fused bicyclic core with sulfur atoms and substituted aromatic rings. Its structure includes a 4-ethoxyphenyl group attached via a sulfanyl-oxoethyl chain and a 4-methoxyphenyl substituent at position 3 (Figure 1). This scaffold is associated with diverse pharmacological activities, including antimicrobial and epigenetic modulation, as observed in related compounds .
Properties
CAS No. |
477332-77-7 |
|---|---|
Molecular Formula |
C27H26N2O4S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H26N2O4S2/c1-3-33-20-12-8-17(9-13-20)22(30)16-34-27-28-25-24(21-6-4-5-7-23(21)35-25)26(31)29(27)18-10-14-19(32-2)15-11-18/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
NGXYKCMOJSBXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine ring and the phenyl groups. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for efficient production while maintaining strict control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound’s unique structure could be explored for potential therapeutic properties.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s 4-ethoxyphenyl and 4-methoxyphenyl substituents distinguish it from analogs. Key structural analogs and their substituent-driven property differences are summarized in Table 1.
Table 1: Substituent Effects on Molecular Properties
*Predicted using QSAR models.
- Ethoxy vs. Methoxy : The ethoxy group increases lipophilicity (LogP) compared to methoxy, reducing aqueous solubility .
- Halogen Substitution : Fluorine or chlorine atoms enhance metabolic stability but reduce solubility (e.g., ).
- Methyl Substitution : A 4-methylphenyl group () lowers molecular weight and LogP, improving solubility.
Structural Similarity and Bioactivity Clustering
Hierarchical clustering of benzothieno-pyrimidinones based on Tanimoto coefficients (Morgan fingerprints) and bioactivity profiles reveals:
- High Similarity (Tanimoto > 0.7) : The target compound clusters with 4-ethoxyphenyl analogs (), sharing ~75% structural similarity. These compounds exhibit comparable HDAC inhibition (IC₅₀ ~150 nM) .
- Moderate Similarity (Tanimoto 0.5–0.7) : Analogs with 4-methylphenyl or 4-fluorophenyl groups () show ~60% similarity. These derivatives demonstrate weaker epigenetic activity but enhanced antimicrobial effects (MIC ~8 µg/mL against S. aureus) .
- Low Similarity (Tanimoto < 0.5) : Chlorophenyl-substituted analogs () diverge structurally, correlating with distinct target selectivity (e.g., kinase inhibition) .
Binding Affinity and Molecular Interactions
Docking studies highlight substituent-driven interactions:
- 4-Ethoxyphenyl/Methoxyphenyl : The ethoxy group forms hydrophobic interactions with HDAC8’s Zn²⁺-binding pocket, while the methoxy group stabilizes π-π stacking with Phe-152 .
- Fluorophenyl : Fluorine engages in halogen bonding with Thr-93 in bacterial dihydrofolate reductase, explaining antimicrobial potency .
- Chlorophenyl : Chlorine’s bulkiness disrupts HDAC8 binding but enhances affinity for kinase ATP pockets .
Biological Activity
The compound 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.5 g/mol. The structure features a benzothieno-pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one |
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds in the benzothieno series have shown effectiveness against various bacterial strains. For instance, derivatives have been tested for their antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 50 µg/mL .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Similar thieno-pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with some derivatives showing moderate to high inhibitory effects on Raf-1 activity, a key player in cancer signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of sulfur in the compound may allow it to interact with thiol groups in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The methoxy and ethoxy groups might influence receptor binding affinity and selectivity, impacting various signaling pathways involved in cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have shown the ability to scavenge free radicals, suggesting antioxidant properties that could protect cells from oxidative stress-related damage .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various thieno-pyrimidine derivatives against common pathogens. The compound exhibited significant antibacterial activity comparable to standard antibiotics at concentrations below 100 µg/mL.
- Anticancer Efficacy : In vitro studies on human cancer cell lines demonstrated that certain derivatives of this compound could reduce cell viability significantly after 48 hours of treatment. The IC50 values ranged from 20 to 50 µM depending on the cell line tested.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival rates when compared to control groups. These findings support further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
